N-butyl-3-ethynylaniline
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Overview
Description
N-butyl-3-ethynylaniline: is an organic compound with the molecular formula C12H15N . It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a butyl group, and an ethynyl group is attached to the benzene ring at the meta position relative to the amino group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation of Aniline: The synthesis of N-butyl-3-ethynylaniline can begin with the alkylation of aniline using butyl bromide in the presence of a base such as potassium carbonate. This reaction typically occurs under reflux conditions.
Sonogashira Coupling: The ethynyl group can be introduced via a Sonogashira coupling reaction. This involves the reaction of the N-butylaniline with an ethynyl halide (e.g., ethynyl iodide) in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safe handling of reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-butyl-3-ethynylaniline can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of carbonyl compounds.
Reduction: The compound can be reduced to form N-butyl-3-ethylaniline, where the triple bond is converted to a single bond.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, at positions ortho and para to the amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids, while halogenation can be done using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of N-butyl-3-(2-oxoethyl)aniline.
Reduction: Formation of N-butyl-3-ethylaniline.
Substitution: Formation of N-butyl-3-nitroaniline or N-butyl-3-bromoaniline.
Scientific Research Applications
Chemistry: N-butyl-3-ethynylaniline is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays due to its unique structural features.
Medicine: Research is ongoing to explore the potential pharmacological activities of this compound derivatives, including their use as intermediates in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of N-butyl-3-ethynylaniline involves its interaction with various molecular targets, depending on the specific application. In biochemical assays, it can act as a ligand binding to specific enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, forming stable triazole rings with azides, which is useful in bioconjugation and material science.
Comparison with Similar Compounds
3-Ethynylaniline: Lacks the butyl group, making it less hydrophobic and potentially less reactive in certain contexts.
N-butylaniline: Lacks the ethynyl group, reducing its utility in click chemistry and other reactions involving the triple bond.
N-butyl-4-ethynylaniline: The ethynyl group is at the para position, which can lead to different reactivity and interaction profiles.
Uniqueness: N-butyl-3-ethynylaniline is unique due to the presence of both the butyl and ethynyl groups, which confer distinct chemical properties and reactivity. The meta position of the ethynyl group relative to the amino group also influences its electronic and steric characteristics, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15N |
---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-butyl-3-ethynylaniline |
InChI |
InChI=1S/C12H15N/c1-3-5-9-13-12-8-6-7-11(4-2)10-12/h2,6-8,10,13H,3,5,9H2,1H3 |
InChI Key |
WUONDSMSXPWZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=CC=CC(=C1)C#C |
Origin of Product |
United States |
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